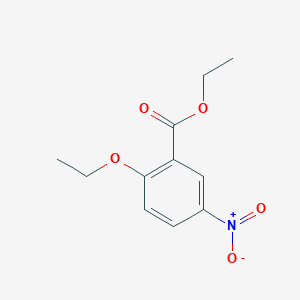

Ethyl 2-ethoxy-5-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-ethoxy-5-nitrobenzoate is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.23 .

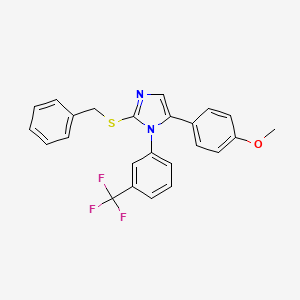

Molecular Structure Analysis

The InChI code for Ethyl 2-ethoxy-5-nitrobenzoate is1S/C11H13NO5/c1-3-16-10-6-5-8 (12 (14)15)7-9 (10)11 (13)17-4-2/h5-7H,3-4H2,1-2H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 2-ethoxy-5-nitrobenzoate has a molecular weight of 239.23 . The compound is typically 97% pure .Aplicaciones Científicas De Investigación

Chemical Reactivity and Interaction Studies :

- The influence of nitro-groups on the reactivity of ethyl nitrobenzoates, including ethyl 2-ethoxy-5-nitrobenzoate, has been explored. Studies show that the position of the nitro-group significantly affects the rates of alkaline hydrolysis due to steric and mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).

Crystal Structure and Synthesis :

- Research on the synthesis and crystal structure of compounds related to ethyl 2-ethoxy-5-nitrobenzoate, like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been conducted to understand their crystalline properties. This involves examining the hydrogen bonds and crystal packing, crucial for material science applications (Yeong, Chia, Quah, & Tan, 2018).

Antimicrobial Activity :

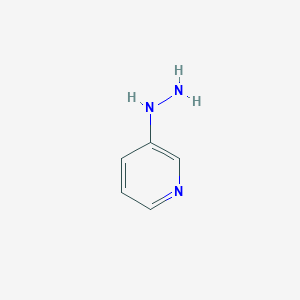

- The antimicrobial properties of compounds derived from ethyl 4-ethoxy-3-nitrobenzoate have been investigated. These studies are significant for developing new antimicrobial agents and understanding their efficacy and mechanisms (Al-Alzawi, Al-Jibouri, Rasheed, & Al-Bayati, 2023).

Electrochemical Studies :

- Ethyl 2-ethoxy-5-nitrobenzoate and related compounds have been used in electroanalytical chemistry to understand the behavior of nitroaromatic compounds and their derivatives. These studies contribute to the field of electrochemistry and material sciences (Carbajo, Bollo, Núñez-Vergara, Navarrete, & Squella, 2000).

Photonic Applications :

- Investigations into the nonlinear optical properties of derivatives of ethyl 2-ethoxy-5-nitrobenzoate for photonic applications have been conducted. This research is vital for developing new materials for photonic devices and understanding their optical limiting properties (Nair, Kaniyarakkal, Edappadikkunnummal, John, Palengara, Narendran, & Puthiyaveettil, 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

Nitrobenzene compounds are known to interact with various enzymes and proteins in the body .

Mode of Action

Nitrobenzene compounds typically undergo a series of reactions, including nitration and reduction . The nitro group in these compounds plays a crucial role in their reactivity .

Biochemical Pathways

Nitrobenzene compounds are known to be involved in various metabolic pathways, including oxidative denitration and ring-fission .

Result of Action

Nitrobenzene compounds are known to cause various physiological changes due to their interactions with different enzymes and proteins .

Propiedades

IUPAC Name |

ethyl 2-ethoxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(12(14)15)7-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYMFRCPFAPCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethoxy-5-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide](/img/structure/B2469881.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2469885.png)

![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)

![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)

![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)